molecular formula C14H19ClN2O B5126924 3-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]acrylamide

3-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]acrylamide

Número de catálogo B5126924
Peso molecular: 266.76 g/mol
Clave InChI: GNKGTBJDHMEDAH-RMKNXTFCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]acrylamide, also known as CM156, is a small molecule drug that has shown potential in preclinical studies for the treatment of various diseases. The compound was first synthesized in 2012 by a team of researchers at the University of California, San Diego. Since then, several studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mecanismo De Acción

The mechanism of action of 3-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]acrylamide is not fully understood, but it is believed to involve the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression by removing acetyl groups from histones, which can lead to the silencing of genes. This compound has been shown to inhibit HDAC activity, leading to changes in gene expression that may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell growth. In Alzheimer's disease, it has been shown to reduce beta-amyloid plaque accumulation and improve cognitive function in animal models. In Parkinson's disease, it has been shown to protect dopaminergic neurons from oxidative stress and improve motor function in animal models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of 3-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]acrylamide in laboratory experiments is its high purity and yield, making it suitable for use in a wide range of assays. However, one limitation is that its mechanism of action is not fully understood, which makes it challenging to design experiments to investigate its effects fully. Additionally, its potential therapeutic applications have not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.

Direcciones Futuras

There are several future directions for research on 3-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]acrylamide. One area of interest is its potential use in combination with other drugs for the treatment of cancer. Another area of interest is its potential use in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further studies are needed to investigate its mechanism of action fully and to determine its safety and efficacy in humans.

Métodos De Síntesis

The synthesis of 3-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]acrylamide involves a multistep process that starts with the reaction of 4-chlorobenzaldehyde with ethyl acrylate to form an intermediate compound. The intermediate is then reacted with N,N-dimethylpropylamine to yield the final product, this compound. The synthesis method has been optimized to produce high yields of pure this compound, making it suitable for use in laboratory experiments.

Aplicaciones Científicas De Investigación

3-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]acrylamide has been studied extensively for its potential therapeutic applications. It has shown promise in preclinical studies for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer, this compound has been shown to inhibit the growth of tumor cells and induce apoptosis. In Alzheimer's disease, this compound has been shown to reduce the accumulation of beta-amyloid plaques, which are believed to contribute to the disease's pathology. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress.

Propiedades

IUPAC Name

(E)-3-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c1-17(2)11-3-10-16-14(18)9-6-12-4-7-13(15)8-5-12/h4-9H,3,10-11H2,1-2H3,(H,16,18)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKGTBJDHMEDAH-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C=CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCNC(=O)/C=C/C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.